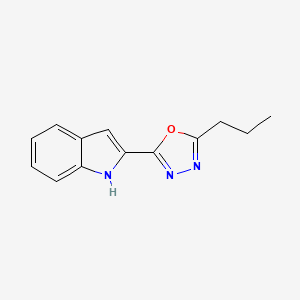
2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Übersicht
Beschreibung
2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.26 . It is intended for research use only .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole are not fully detailed in the search results. The molecular weight is known to be 227.26 g/mol .Wissenschaftliche Forschungsanwendungen
Urease Inhibition for Therapeutic Applications
A study by Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activity. These compounds were evaluated as competitive inhibitors against the urease enzyme, with one compound showing a Ki value of 0.003 μM. The hemolytic study suggested mild cytotoxicity, indicating potential as therapeutic agents in drug design programs Nazir et al., 2018.
Anticancer Potential
Kamath et al. (2016) investigated the synthesis of indole–quinoline–oxadiazoles for their anticancer potential. The study synthesized a series of new substituted quinoline–indole–oxadiazole hybrids and tested them in vitro for cytotoxic potential in breast adenocarcinoma and normal kidney cell lines. One compound exhibited a low IC50 value, indicating a high selectivity index to MCF7 cells, and was also found to disrupt microtubule formation, leading to cell cycle arrest Kamath et al., 2016.
Anti-inflammatory and Antiproliferative Agents
Rapolu et al. (2013) synthesized a series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, which were evaluated for their anti-inflammatory and anti-proliferative activities. Some compounds showed significant activity against human cancer cell lines and inflammation, establishing a structure-activity relationship and highlighting their potential in therapeutic applications Rapolu et al., 2013.
Synthesis and Molecular Docking Studies
Kerzare et al. (2016) reported on the design, synthesis, and pharmacological evaluation of oxadiazolyl-2-oxoindolinylidene propane hydrazides, including compounds for anti-inflammatory and analgesic activity. The study highlighted two promising molecules with significant analgesic and anti-inflammatory properties, supported by molecular docking studies Kerzare et al., 2016.
Antibacterial and Anticancer Agents with Moderate Cytotoxicity
Nazir et al. (2019) synthesized S-substituted derivatives of 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-ylhydrosulfide, evaluating their antibacterial and anticancer activities. Most compounds exhibited suitable antibacterial and anticancer potential with moderate cytotoxicity, indicating their potential as therapeutic agents Nazir et al., 2019.
Eigenschaften
IUPAC Name |
2-(1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-5-12-15-16-13(17-12)11-8-9-6-3-4-7-10(9)14-11/h3-4,6-8,14H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADHYSLTSQDTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



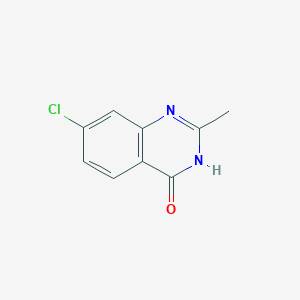
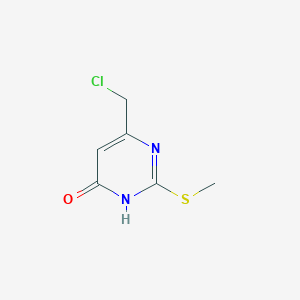
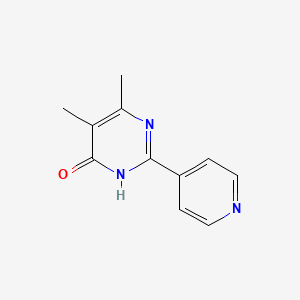
![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1436586.png)
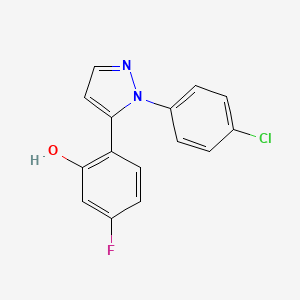
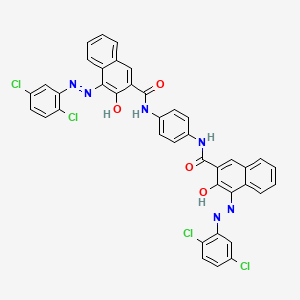
![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436592.png)
![4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile](/img/structure/B1436593.png)
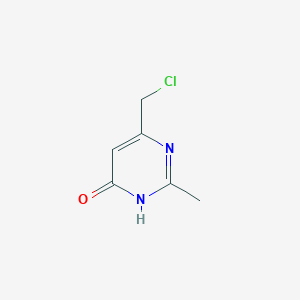
![2'-O-(tert-Butyldimethylsilyl)-3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl)inosine](/img/structure/B1436596.png)
![N-[(2,6-dichlorobenzyl)oxy]-N-[(hydroxyimino)methyl]urea](/img/structure/B1436597.png)
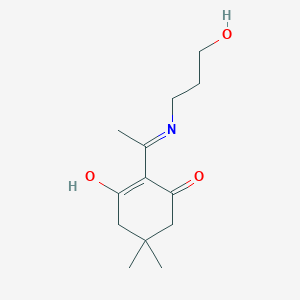
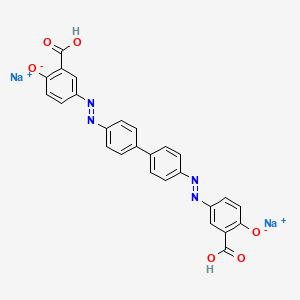
![Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1436602.png)